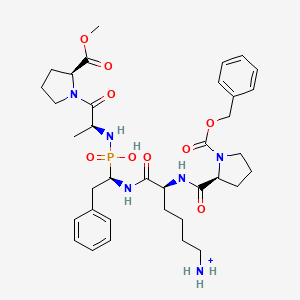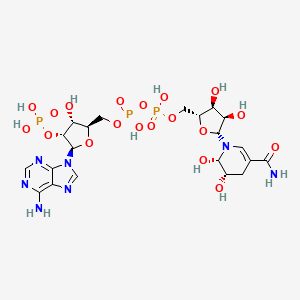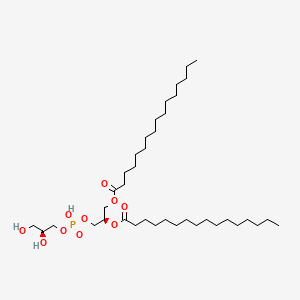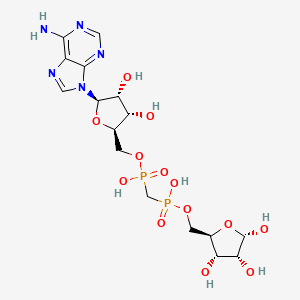
Carbobenzoxy-Pro-Lys-Phe-Y(Po2)-Ala-Pro-Ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinat ist eine komplexe Verbindung mit einer faszinierenden Struktur. Lassen Sie uns diese aufschlüsseln:
- Methylester : Die Verbindung beginnt mit einer Methylestergruppe (Methyl N-), die eine entscheidende Rolle für ihre Reaktivität und Stabilität spielt.
- Peptid-Rückgrat : Der zentrale Teil der Verbindung besteht aus einem Peptid-Rückgrat, das aus Aminosäuren (L-Alanin und L-Prolin) zusammengesetzt ist, die miteinander verbunden sind. Diese Aminosäuren tragen zur biologischen Aktivität der Verbindung bei.
- Phosphorylierte Aminosäure : Die phosphorylierte Aminosäure (phosphoryl}-L-alanyl-L-prolinat) fügt eine einzigartige Note hinzu. Phosphorylierung reguliert oft die Proteinfunktion und Signalwege.
- Benzyloxycarbonyl (Cbz) Schutzgruppe : Die Benzyloxycarbonylgruppe schützt den Prolinrest und verhindert unerwünschte Reaktionen während der Synthese.
- Stereochemie : Die (1R)-Konfiguration zeigt die Stereochemie der Verbindung an.
Vorbereitungsmethoden
Synthesewege:
- Festphasenpeptidsynthese (SPPS) : Diese Methode beinhaltet den schrittweisen Aufbau der Peptidkette an einem festen Träger. Schutzgruppen gewährleisten selektive Reaktionen, und der Phosphorylierungsschritt führt die Phosphatgruppe ein.
- Lösungsphasensynthese : Bei der Lösungsphasensynthese wird die Verbindung in Lösung anstelle an einem festen Träger aufgebaut. Reagenzien und Bedingungen variieren je nach den spezifischen Schritten.
- Chemische Ligation : Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinat kann mit Hilfe chemischer Ligationstechniken wie nativer chemischer Ligation oder Thioester-vermittelter Ligation zusammengesetzt werden.
Industrielle Produktion: Die Produktion im industriellen Maßstab erfolgt typischerweise über SPPS oder Lösungsphasensynthese. Die Optimierung für Ausbeute, Reinheit und Kosteneffizienz ist entscheidend.
Analyse Chemischer Reaktionen
- Oxidation : Die Verbindung kann eine Oxidation der Phenylgruppe oder des Schwefelatoms im Cysteinrest erfahren.
- Reduktion : Es könnte eine Reduktion der Carbonylgruppe oder der phosphorylierten Einheit auftreten.
- Substitution : Substitutionsreaktionen können die Ester- oder Amidgruppen modifizieren.
- Häufige Reagenzien : Reagenzien wie Wasserstoffperoxid, Hydrazin und Grignard-Reagenzien sind relevant.
- Hauptprodukte : Die Hydrolyse des Esters ergibt die entsprechende Carbonsäure und den Alkohol.
Wissenschaftliche Forschungsanwendungen
- Medizin : Untersuchen Sie das Potenzial als Prodrug oder Medikamenten-Abgabesystem.
- Enzymhemmung : Untersuchen Sie die Auswirkungen auf Enzyme aufgrund der phosphorylierten Gruppe.
- Biologische Studien : Untersuchen Sie die Wechselwirkungen mit zellulären Komponenten.
- Industrie : Verwenden Sie es als Baustein für peptidbasierte Materialien.
5. Wirkmechanismus
Der Mechanismus der Verbindung beinhaltet wahrscheinlich:
- Zelluläre Aufnahme : Die positiv geladene Ammoniumgruppe erleichtert den Eintritt in die Zelle.
- Phosphorylierungs-Signalisierung : Die phosphorylierte Aminosäure kann Signalwege modulieren.
- Zielbindung : Wechselwirkungen mit spezifischen Rezeptoren oder Enzymen.
Wirkmechanismus
The compound’s mechanism likely involves:
- Cellular Uptake : The positively charged ammonium group facilitates cellular entry.
- Phosphorylation Signaling : The phosphorylated amino acid may modulate signaling pathways.
- Target Binding : Interactions with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
- Ähnliche Verbindungen : Vergleichen Sie mit anderen phosphorylierten Peptiden oder Prodrugs.
- Einzigartigkeit : Heben Sie seine besonderen Merkmale wie die Benzyloxycarbonylgruppe und die Stereochemie hervor.
: Beispielreferenz. : Eine weitere Referenz. : Noch eine weitere Referenz.
Eigenschaften
Molekularformel |
C36H52N6O9P+ |
|---|---|
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
[(5S)-6-[[(1R)-1-[hydroxy-[[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]phosphoryl]-2-phenylethyl]amino]-6-oxo-5-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]hexyl]azanium |
InChI |
InChI=1S/C36H51N6O9P/c1-25(34(45)41-21-12-19-30(41)35(46)50-2)40-52(48,49)31(23-26-13-5-3-6-14-26)39-32(43)28(17-9-10-20-37)38-33(44)29-18-11-22-42(29)36(47)51-24-27-15-7-4-8-16-27/h3-8,13-16,25,28-31H,9-12,17-24,37H2,1-2H3,(H,38,44)(H,39,43)(H2,40,48,49)/p+1/t25-,28-,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
JVJRALIDWYDPLY-HEPRJOMSSA-O |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NP(=O)([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCC[NH3+])NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)OC)NP(=O)(C(CC2=CC=CC=C2)NC(=O)C(CCCC[NH3+])NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)


![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)
![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)

![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)

